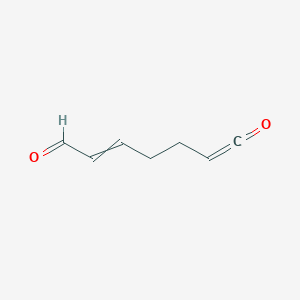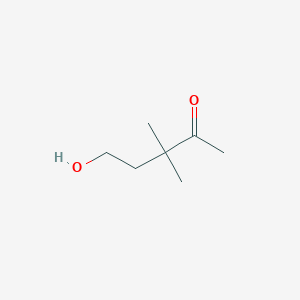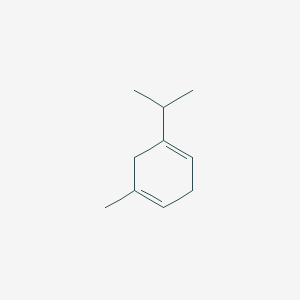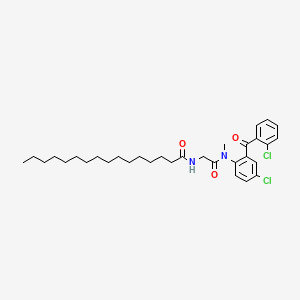
3-(Propan-2-yl)-5H-5lambda~4~-thianthren-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propan-2-yl)-5H-5lambda~4~-thianthren-5-one is a heterocyclic compound containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-5H-5lambda~4~-thianthren-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable thiol with a halogenated aromatic compound, followed by cyclization to form the thianthrene ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Propan-2-yl)-5H-5lambda~4~-thianthren-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
3-(Propan-2-yl)-5H-5lambda~4~-thianthren-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(Propan-2-yl)-5H-5lambda~4~-thianthren-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system .
Comparación Con Compuestos Similares
Similar Compounds
Thianthrene: A parent compound with similar structural features but without the propan-2-yl group.
Dibenzothiophene: Another sulfur-containing heterocycle with a different ring structure.
Phenothiazine: A compound with a similar sulfur-nitrogen heterocyclic structure
Uniqueness
3-(Propan-2-yl)-5H-5lambda~4~-thianthren-5-one is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its properties compared to other similar compounds, making it a valuable molecule for various applications.
Propiedades
Número CAS |
67362-77-0 |
|---|---|
Fórmula molecular |
C15H14OS2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
3-propan-2-ylthianthrene 5-oxide |
InChI |
InChI=1S/C15H14OS2/c1-10(2)11-7-8-13-15(9-11)18(16)14-6-4-3-5-12(14)17-13/h3-10H,1-2H3 |
Clave InChI |
QMHODRUHSZUTRV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3S2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


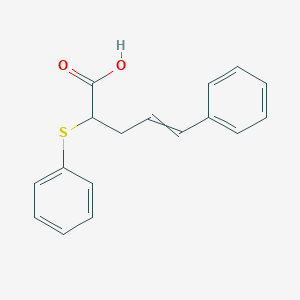

![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
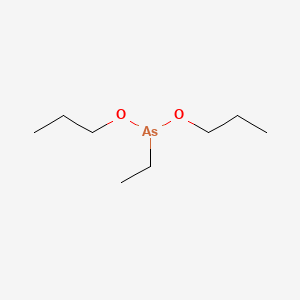
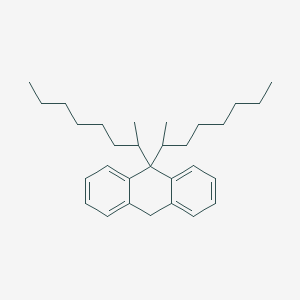
![1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)](/img/structure/B14483958.png)

